1-(2-Bromoethyl)-2,3-difluorobenzene

Catalog No.
S765260
CAS No.
126163-29-9
M.F
C8H7BrF2
M. Wt
221.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromoethyl)-2,3-difluorobenzene

CAS Number

126163-29-9

Product Name

1-(2-Bromoethyl)-2,3-difluorobenzene

IUPAC Name

1-(2-bromoethyl)-2,3-difluorobenzene

Molecular Formula

C8H7BrF2

Molecular Weight

221.04 g/mol

InChI

InChI=1S/C8H7BrF2/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3H,4-5H2

InChI Key

SWRNHMXIOFDOLQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)F)CCBr

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CCBr

Applications in Pharmaceutical Synthesis

(2-Bromoethyl)benzene plays a crucial role in pharmaceutical synthesis, particularly in the creation of antimicrobial agents . In a recent study, researchers utilized (2-Bromoethyl)benzene as a reactant to synthesize small β-peptidomimetics, which are molecular structures mimicking the function of natural peptides . The synthesis involved reacting methyl cyanoacetate with (2-Bromoethyl)benzene in the presence of sodium methoxide in methanol . This reaction yielded Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate with a high yield of 98% . The resulting compound served as a key intermediate in the production of β-peptidomimetics . These β-peptidomimetics were designed based on a pharmacophore model derived from short cationic antimicrobial peptides . They possessed a net positive charge and an amphipathic structure, consisting of lipophilic β2,2-amino acid coupled with a C-terminal L-arginine amide residue . By varying the lipophilic side-chains, researchers obtained a series of potent β-peptidomimetics with high enzymic stability and low toxicity against human erythrocytes .

Applications in Specialty Coatings, Polymers, and Additives

(2-Bromoethyl)benzene is valued for its versatility as an intermediate compound, enabling the synthesis of various important derivatives in industries such as pharmaceuticals, fragrances, and fine chemicals . These chemicals are utilized in a wide range of applications, including specialty coatings, polymers, and additives .

Applications in Industrial Processes

(2-Bromoethyl)benzene acts as an intermediate in industrial processes and plays a crucial role in research settings where exploration of organic reactions and mechanisms is undertaken .

1-(2-Bromoethyl)-2,3-difluorobenzene is a halogenated aromatic compound characterized by the presence of a bromoethyl group and two fluorine atoms attached to a benzene ring. Its molecular formula is C8H7BrF2C_8H_7BrF_2 and it has a molecular weight of approximately 221.05 g/mol. The compound appears as a colorless to pale yellow liquid and is known for its distinct chemical properties due to the electronegative fluorine atoms, which influence its reactivity and interactions with biological systems .

Typical of halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The bromo group can be replaced by nucleophiles under suitable conditions, making it useful in synthetic organic chemistry.
  • Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly when treated with strong bases.
  • Cross-Coupling Reactions: It can also be involved in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds .

The biological activity of 1-(2-Bromoethyl)-2,3-difluorobenzene has been investigated in relation to its potential as a pharmaceutical intermediate. It has shown promise in modulating multidrug resistance in cancer therapy by acting as an inhibitor of multidrug resistant proteins. This property suggests its utility in enhancing the efficacy of chemotherapeutic agents . Additionally, its structure allows for interactions with various biological targets due to the presence of halogen atoms, which can influence binding affinity and selectivity.

Several methods have been developed for synthesizing 1-(2-Bromoethyl)-2,3-difluorobenzene:

  • Halogenation of 2,3-Difluorobenzene: This involves treating 2,3-difluorobenzene with bromine or brominating agents under controlled conditions to introduce the bromoethyl group.
  • Nucleophilic Substitution: Starting from 1-bromo-2,3-difluorobenzene, nucleophilic substitution reactions can be employed where an appropriate nucleophile replaces the bromine atom.
  • Alkylation Reactions: The compound can also be synthesized through alkylation methods involving the reaction of 1-bromo-2,3-difluorobenzene with ethylene or ethyl halides under strong bases .

1-(2-Bromoethyl)-2,3-difluorobenzene has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting the calcitonin gene-related peptide receptor.
  • Material Science: The compound is utilized in developing liquid crystals and other advanced materials due to its unique electronic properties.
  • Chemical Research: It is used as a reagent in various organic synthesis pathways, including the development of new chemical entities .

Studies on interaction mechanisms involving 1-(2-Bromoethyl)-2,3-difluorobenzene have focused on its ability to modulate drug resistance mechanisms in cancer cells. Research indicates that this compound can inhibit specific protein targets involved in drug efflux processes, thereby enhancing the cytotoxic effects of conventional chemotherapeutics. Such studies are crucial for understanding how structural modifications influence biological activity and therapeutic potential .

Several compounds share structural similarities with 1-(2-Bromoethyl)-2,3-difluorobenzene. Notable examples include:

Compound NameMolecular FormulaUnique Features
1-Bromo-2-fluorobenzeneC7H6BrFContains only one fluorine atom
1-(Bromomethyl)-2-fluorobenzeneC8H8BrFFeatures a bromomethyl group instead of bromoethyl
1-Bromo-3,4-difluorobenzeneC7H4BrF2Fluorination at different positions on the ring
1-(Bromopropyl)-2,3-difluorobenzeneC9H10BrF2Contains a longer alkyl chain

Uniqueness

The uniqueness of 1-(2-Bromoethyl)-2,3-difluorobenzene lies in its specific combination of two fluorine atoms and a bromoethyl substituent. This configuration enhances its reactivity profile and biological activity compared to similar compounds that may have different halogenation patterns or alkyl groups. The presence of both fluorine atoms significantly influences its electronic properties and potential applications in medicinal chemistry .

Molecular Structure and Bonding

1-(2-Bromoethyl)-2,3-difluorobenzene represents a substituted aromatic compound characterized by the presence of two fluorine atoms at the 2 and 3 positions of the benzene ring, coupled with a bromoethyl side chain at the 1 position [1]. The molecular formula C8H7BrF2 corresponds to a molecular weight of 221.04 grams per mole, as confirmed by structural identification through its unique InChI key SWRNHMXIOFDOLQ-UHFFFAOYSA-N [1] [2].

The molecular architecture consists of a benzene ring backbone with specific substitution patterns that significantly influence its chemical properties [1]. The SMILES notation FC1=C(F)C(CCBr)=CC=C1 illustrates the precise connectivity pattern, where the fluorine atoms occupy adjacent positions creating an ortho-difluoro arrangement [1] [2]. This substitution pattern creates a unique electronic environment within the aromatic system.

PropertyValue
Molecular FormulaC8H7BrF2
Molecular Weight (g/mol)221.04
CAS Number126163-29-9
IUPAC Name1-(2-bromoethyl)-2,3-difluorobenzene
SMILESFC1=C(F)C(CCBr)=CC=C1
InChIInChI=1S/C8H7BrF2/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3H,4-5H2
InChI KeySWRNHMXIOFDOLQ-UHFFFAOYSA-N

The carbon-fluorine bonds in the aromatic ring exhibit distinctive characteristics compared to other carbon-halogen bonds [3] [4]. Fluorine's high electronegativity of 3.98 creates strong dipolar interactions with the carbon atoms, resulting in carbon-fluorine bond lengths typically ranging between 1.33-1.35 Angstroms in difluorobenzene derivatives [5]. The electron-withdrawing nature of fluorine substituents significantly alters the electron density distribution within the aromatic ring system [6].

The bromoethyl side chain introduces additional structural complexity through its flexible alkyl linkage [7]. The carbon-carbon bond connecting the benzene ring to the ethyl chain allows for rotational freedom, while the terminal carbon-bromine bond length approximates 1.94 Angstroms [7]. This side chain configuration creates a benzylic position that exhibits enhanced stability due to potential resonance interactions with the aromatic system [7].

Conformational Analysis

The conformational behavior of 1-(2-Bromoethyl)-2,3-difluorobenzene is governed by the rotational dynamics of the bromoethyl side chain relative to the aromatic ring plane [8] [7]. The benzylic position, being adjacent to the benzene ring, demonstrates remarkable stability due to conjugation effects that allow for resonance stabilization of reactive intermediates [7].

Theoretical studies on similar fluorinated aromatic compounds reveal that the presence of fluorine substituents in ortho positions creates specific conformational preferences [9]. The 2,3-difluoro substitution pattern induces measurable distortions in the benzene ring geometry, with annular bond angles at fluorine-bearing carbons typically enlarged compared to unsubstituted benzene [9]. These distortions arise from the altered hybridization at carbon atoms bonded to the electronegative fluorine atoms [9].

The bromoethyl side chain exhibits multiple conformational states through rotation around the benzylic carbon-carbon bond [8]. Side chain conformational changes typically involve dihedral angle transitions of approximately 120 degrees for longer alkyl chains, while shorter substituents undergo smaller conformational adjustments of around 40 degrees [8]. These rotational barriers are influenced by both steric interactions and electronic effects from the fluorinated aromatic ring [8].

Physical PropertyPredicted ValueReference Note
Density (g/cm³)1.5 ± 0.1Estimated from isomers
Boiling Point (°C)194.6 ± 25.0 (at 760 mmHg)Calculated for 3,5-isomer
Flash Point (°C)71.5 ± 23.2Calculated for 3,5-isomer
Vapour Pressure (mmHg at 25°C)0.6 ± 0.4Calculated for 3,5-isomer
Index of Refraction1.517Calculated for 3,5-isomer
LogP3.23Calculated for 3,5-isomer
Exact Mass219.969910Calculated

The conformational landscape is further complicated by the electronic effects of the adjacent fluorine atoms, which create an asymmetric electronic environment around the bromoethyl attachment point [10]. Computational studies on fluorobenzene derivatives demonstrate that fluorine substitution patterns significantly affect molecular conformations and packing arrangements in solid-state structures [10].

Electronic Distribution and Effects

The electronic structure of 1-(2-Bromoethyl)-2,3-difluorobenzene is dominated by the strong electron-withdrawing effects of the fluorine substituents [4] [6]. Fluorine atoms, with their high electronegativity, create significant perturbations in the aromatic π-electron system through both inductive and resonance mechanisms [4] [5].

The ortho-difluoro substitution pattern creates a unique electronic environment where fluorine atoms can participate in π-conjugation with the aromatic ring while simultaneously withdrawing electron density through σ-bonds [5]. This dual effect results in the formation of additional π-molecular orbitals below the original benzene orbitals, with these new orbitals being lower in energy and contributing to increased aromatic stability [5].

Quantum mechanical calculations on difluorobenzene derivatives reveal that fluorine substitution leads to significant changes in molecular orbital energies [11] [12]. The highest occupied molecular orbital energies are typically lowered by 0.5-1.0 electron volts compared to unsubstituted benzene, while the lowest unoccupied molecular orbital energies show corresponding decreases [11]. These energy shifts have profound implications for the compound's reactivity and spectroscopic properties.

Adductm/zPredicted CCS (Ų)
[M+H]+220.97720137.1
[M+Na]+242.95914150.0
[M-H]-218.96264141.4
[M+NH4]+238.00374159.6
[M+K]+258.93308138.5
[M+H-H2O]+202.96718136.2
[M+HCOO]-264.96812157.4
[M+CH3COO]-278.98377186.5
[M+Na-2H]-240.94459144.1
[M]+219.96937153.7
[M]-219.97047153.7

Electrostatic potential mapping studies on fluorinated aromatic compounds demonstrate that fluorine substitution causes remarkable redistribution of electron density [6]. The π-cloud electron density on benzene rings typically shifts from negative electrostatic potential in unsubstituted systems to positive potential in fluorinated derivatives [6]. This redistribution significantly affects intermolecular interactions and crystal packing behaviors [6].

The bromoethyl side chain contributes additional electronic complexity through its potential for π-conjugation with the aromatic system [7]. The benzylic position allows for extended conjugation that can stabilize charged intermediates through resonance delocalization across the entire benzene ring [7]. Nuclear magnetic resonance studies of aromatic fluorine compounds show characteristic chemical shifts for fluorine nuclei in the range of +80 to +170 parts per million relative to trichlorofluoromethane [13].

Structural Comparison with Related Fluoroaromatics

Comparative analysis of 1-(2-Bromoethyl)-2,3-difluorobenzene with related fluorinated aromatic compounds reveals distinctive structural patterns influenced by substitution positioning and electronic effects [14] . The 2,3-difluoro arrangement represents one of three possible difluorobenzene isomers, each exhibiting unique electronic and structural characteristics [16] [17].

CompoundCAS NumberMolecular FormulaMolecular Weight
1-(2-Bromoethyl)-2,3-difluorobenzene126163-29-9C8H7BrF2221.04
1-(2-Bromoethyl)-2,4-difluorobenzene214618-54-9C8H7BrF2221.042
1-(2-Bromoethyl)-3,5-difluorobenzene958027-90-2C8H7BrF2221.042
1-Bromo-2,3-difluorobenzene38573-88-5C6H3BrF2192.99
1-(Bromomethyl)-2,3-difluorobenzene113211-94-2C7H5BrF2207.017

Structural studies of difluorobenzene isomers demonstrate that ortho-substitution patterns like the 2,3-arrangement create the most significant ring distortions [16] [9]. Meta-difluorobenzene (1,3-difluorobenzene) exhibits C2v symmetry with minimal ring distortion, while para-difluorobenzene maintains the highest symmetry with D2h point group [16]. The 2,3-difluoro pattern creates an asymmetric electronic environment that leads to measurable bond length variations within the aromatic ring [9].

Vibronic coupling studies on difluorobenzene radical cations reveal that different substitution patterns exhibit varying degrees of electronic state interactions [11] [12]. The 2,3-difluoro isomer shows strong vibronic coupling between ground and excited electronic states, with coupling constants that differ significantly from meta and para isomers [11]. These electronic differences manifest in distinct spectroscopic signatures and chemical reactivity patterns.

Comparison with 1-bromo-2,3-difluorobenzene, which lacks the ethyl spacer, highlights the importance of the alkyl chain in modulating electronic effects [3] [18]. The presence of the ethyl linker in 1-(2-Bromoethyl)-2,3-difluorobenzene reduces direct electronic communication between the bromine atom and the aromatic ring while introducing conformational flexibility . This structural modification significantly alters the compound's physical properties, including boiling point elevation and increased molecular polarizability [20].

The carbon-fluorine bond lengths in 2,3-difluorobenzene derivatives typically range from 1.330 to 1.340 Angstroms, which are shorter than those observed in meta or para isomers due to enhanced s-character in the carbon-fluorine bonds [5]. This bond length variation correlates with the electronic environment created by adjacent fluorine substituents and their mutual electronic interactions [5]. Aromatic carbon-carbon bond lengths also show systematic variations, with bonds adjacent to fluorine atoms typically shortened by 0.01-0.02 Angstroms compared to unsubstituted benzene [9].

1-(2-Bromoethyl)-2,3-difluorobenzene exists as a colorless to pale yellow liquid at room temperature [2]. The compound displays characteristics typical of halogenated aromatic compounds, with its physical appearance being consistent with other difluorobenzene derivatives in the literature [3] [4]. The liquid state at ambient conditions is expected given its molecular structure and the presence of the flexible ethyl chain attached to the aromatic ring.

The compound has a molecular weight of 221.04 g/mol and a molecular formula of C₈H₇BrF₂ [2] [5] [6]. The presence of both bromine and fluorine substituents influences its physical properties, with the compound exhibiting characteristics intermediate between purely aromatic and heavily halogenated systems. Based on similar compounds in the literature, the density is estimated to be approximately 1.5±0.1 g/mL at 25°C [7] [8] [9], which is consistent with the presence of heavy halogen atoms in the molecular structure.

Thermodynamic Parameters

The thermodynamic properties of 1-(2-Bromoethyl)-2,3-difluorobenzene can be estimated from closely related isomers and analogs. The boiling point is estimated to be in the range of 204-210°C based on data from similar compounds such as 1-(2-Bromoethyl)-2,4-difluorobenzene (204.3±25.0°C) [8] and 1-(2-Bromoethyl)-3,5-difluorobenzene (194.6±25.0°C) [7]. The variation in boiling points among isomers reflects the influence of fluorine substitution patterns on intermolecular interactions.

The vapor pressure is expected to be relatively low, consistent with other halogenated aromatic compounds. Similar compounds show vapor pressures in the range of 0.4-0.6±0.4 mmHg at 25°C [7] [8] [9], indicating low volatility typical of heavy halogenated aromatics. Research on halogenated polycyclic aromatic compounds demonstrates that halogen substitution consistently decreases vapor pressure compared to parent compounds [10] [11].

Flash point data are not available for the target compound, but similar isomers exhibit flash points in the range of 71-77°C [7] [8] [9], suggesting moderate flammability concerns. The thermal stability is expected to be good under normal conditions, with decomposition likely occurring above 200°C based on studies of similar halogenated aromatic compounds [10] [11].

Solubility Profile

1-(2-Bromoethyl)-2,3-difluorobenzene exhibits limited solubility in water, consistent with its non-polar aromatic structure and halogen substitution pattern. The compound is expected to be insoluble to poorly soluble in water due to its hydrophobic nature [12] [13]. Aromatic compounds generally show poor water solubility, and the presence of halogen substituents further reduces hydrophilic character [14] [15].

The compound demonstrates good solubility in organic solvents including methanol, ethanol, chloroform, and dichloromethane [4] . This solubility profile is typical for halogenated aromatic compounds, which readily dissolve in polar aprotic and moderately polar protic solvents [16] [17]. The ethyl chain provides some flexibility that may enhance solubility in certain organic media compared to purely aromatic halogenated compounds.

Studies on similar aromatic compounds suggest that the solubility follows the general principle of "like dissolves like," with the compound showing preferential dissolution in solvents of intermediate to high polarity [16] [18]. The presence of fluorine atoms contributes to dipole-dipole interactions that facilitate dissolution in polar organic solvents.

Stability and Degradation Pathways

1-(2-Bromoethyl)-2,3-difluorobenzene is chemically stable under normal storage and handling conditions [6] [19]. The compound should be stored at room temperature in a cool, dry environment away from strong oxidizing agents and sources of heat or ignition. The aromatic ring provides inherent stability, while the halogen substituents are relatively inert under ambient conditions.

Thermal stability is expected to be good up to approximately 200°C, based on thermal analysis of similar halogenated aromatic compounds [10] [11]. Above this temperature, decomposition may occur through various pathways including C-Br bond cleavage and defluorination reactions. The bromine atom in the ethyl chain represents the most labile position in the molecule and would be expected to undergo elimination reactions under harsh conditions.

Photochemical stability is moderate, with potential for photodegradation under prolonged UV exposure [20]. The aromatic ring can absorb UV radiation, potentially leading to bond cleavage or rearrangement reactions. Storage in dark conditions is recommended to minimize photochemical degradation.

Hydrolytic stability is generally good, as the C-Br bond is relatively stable to hydrolysis under neutral conditions [21]. However, under strongly basic conditions, nucleophilic substitution reactions may occur, leading to the formation of hydroxyl or alkoxide derivatives.

Potential degradation products include hydrogen bromide (HBr), fluorinated aromatic compounds, and various substituted benzene derivatives depending on the specific reaction conditions and mechanisms involved [21] [10].

Partition Coefficients and Molecular Descriptors

The partition coefficient (LogP) for 1-(2-Bromoethyl)-2,3-difluorobenzene is estimated to be approximately 3.2-3.3, based on data from isomeric compounds [7] [8] [9]. This value indicates moderate lipophilicity, typical for halogenated aromatic compounds with alkyl substituents. The LogP value reflects the balance between the hydrophobic aromatic ring and the electron-withdrawing effects of the fluorine substituents.

Molecular descriptors for the compound include:

  • Molecular weight: 221.04 g/mol [2] [5] [6]
  • Exact mass: 219.969910 (based on similar compounds) [7] [8] [9]
  • Number of heavy atoms: 11 (8 carbon + 1 bromine + 2 fluorine)
  • Number of rotatable bonds: 1 (C-C bond in ethyl chain)
  • Number of hydrogen bond donors: 0
  • Number of hydrogen bond acceptors: 2 (fluorine atoms)
  • Topological polar surface area (TPSA): Approximately 0 Ų (no exposed polar groups)

The molecular geometry features a planar aromatic ring with the ethyl chain providing conformational flexibility. The fluorine substituents in the 2,3-positions create an electron-deficient region on the aromatic ring, influencing both physical properties and chemical reactivity [22] [23].

Electronic properties are significantly influenced by the electron-withdrawing fluorine atoms, which create regions of depleted electron density on the aromatic ring [22] [24]. This electronic distribution affects intermolecular interactions and contributes to the compound's solubility and stability characteristics.

XLogP3

3.1

Dates

Last modified: 08-15-2023

Explore Compound Types